N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]furan-2-carboxamide
Overview
Description
N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]furan-2-carboxamide is a complex organic compound that features a thiophene ring, a furan ring, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which can be synthesized using the Gewald reaction. This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
The furan ring can be introduced through a Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent . The morpholine moiety can be attached via a nucleophilic substitution reaction, where morpholine reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized to form sulfoxides and furans, respectively.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and furans.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.
Industry: Used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]furan-2-carboxamide is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The thiophene and furan rings may facilitate binding to hydrophobic pockets, while the morpholine moiety can form hydrogen bonds with amino acid residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are known for their pharmacological properties.
Furan Derivatives: Compounds like furfural and furan-2-carboxylic acid are used in various industrial applications.
Morpholine Derivatives: Compounds like 4-(2-aminoethyl)morpholine are used in the synthesis of fluorescent probes and other research applications.
Uniqueness
N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]furan-2-carboxamide is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both thiophene and furan rings, along with the morpholine moiety, makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-3-12-11(2)24-16(18-15(20)13-5-4-8-23-13)14(12)17(21)19-6-9-22-10-7-19/h4-5,8H,3,6-7,9-10H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PORQYYYLEXKYNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N2CCOCC2)NC(=O)C3=CC=CO3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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